7-Ethylcamptothecin (7-ECPT) is a synthetic derivative of camptothecin (CPT), a naturally occurring alkaloid isolated from the bark and stem of the Chinese tree Camptotheca acuminata. [, , ] Classified as a camptothecin analog, 7-ECPT exhibits potent antitumor activity, making it a subject of significant interest in cancer research. [, , ]
7-Ethylcamptothecin is a derivative of camptothecin, a naturally occurring alkaloid extracted from the bark of the Chinese tree Camptotheca acuminata. This compound has garnered significant attention due to its potent anticancer properties, primarily through its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The inhibition of this enzyme leads to DNA damage and ultimately cell death, making 7-ethylcamptothecin a valuable compound in cancer therapy.
7-Ethylcamptothecin is synthesized from camptothecin, which was first isolated in the 1960s. The natural source of camptothecin has limited availability, prompting the development of various synthetic methods to produce its derivatives, including 7-ethylcamptothecin.
7-Ethylcamptothecin belongs to the class of compounds known as camptothecins, which are characterized by their unique lactone structure. It is classified as an antineoplastic agent and is specifically noted for its role in cancer chemotherapy.
The synthesis of 7-ethylcamptothecin involves several steps, primarily focusing on modifying camptothecin through ethylation. Various methods have been developed to improve yield and purity:
The synthesis generally requires precise control over temperature and reactant concentrations. For example, reactions are often conducted at low temperatures (around 0°C) to enhance selectivity and minimize side reactions .
The molecular structure of 7-ethylcamptothecin features a fused ring system with a lactone moiety. Its chemical formula is C₁₉H₁₉N₃O₃, indicating it contains three nitrogen atoms and three oxygen atoms within its structure.
This structure contributes to its biological activity by allowing interaction with the topoisomerase I enzyme.
The primary chemical reaction involving 7-ethylcamptothecin is its interaction with topoisomerase I. The compound binds to the enzyme-DNA complex, preventing the religation of DNA strands after they have been cleaved during replication.
The binding process leads to the stabilization of a transient enzyme-DNA cleavage complex, resulting in double-strand breaks in DNA during replication. This mechanism is crucial for its anticancer efficacy .
7-Ethylcamptothecin exerts its cytotoxic effects primarily through the inhibition of topoisomerase I. The mechanism can be summarized as follows:
Studies have shown that 7-ethylcamptothecin exhibits significant cytotoxicity against various cancer cell lines, demonstrating an IC50 value in submicromolar ranges .
7-Ethylcamptothecin is primarily utilized in cancer research and treatment due to its potent antitumor activity:
Table 1: Key Molecular Properties of 7-Ethylcamptothecin
Property | Value/Description | Significance |
---|---|---|
Chemical Formula | C₂₂H₂₀N₂O₄ | Defines elemental composition and molecular weight (376.41 g/mol). |
IUPAC Name | (S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | Systematic chemical nomenclature. |
CAS Registry Number | 78287-27-1 | Unique identifier for chemical substances. |
Core Structure | Pentacyclic: Quinoline (A), Pyrroloquinoline (B/C), Pyridone (D), α-Hydroxy-δ-lactone (E) | Essential scaffold for Topoisomerase I inhibition. |
Key Modification | Ethyl group (-CH₂CH₃) at position 7 (Ring A) | Enhances lipophilicity, metabolic stability & ternary complex binding affinity. |
Chiral Center | C20 (S-configuration) | Mandatory for biological activity; (R)-isomer is inactive. |
Solubility | Low in water; Soluble in DMSO, DMF, CHCl₃:MeOH | Impacts formulation strategies and cellular uptake. |
pKa (Predicted) | ~11.24 | Indicates weak basic character, relevant for salt formation & solubility. |
Table 2: Position of 7-Ethylcamptothecin Among Key Camptothecin Analogues
Analogue | Key Structural Feature(s) | Primary Role/Advantage | Relationship to 7-Ethylcamptothecin |
---|---|---|---|
Camptothecin (CPT) | Unsubstituted at C7, C9, C10, C11 | Prototype natural Top1 inhibitor; limited clinical use due to toxicity & instability. | Parent compound; 7-Ethyl is a direct semi-synthetic derivative. |
7-Ethylcamptothecin | Ethyl group at C7 | Enhanced lipophilicity & stability vs CPT; Direct Top1 inhibitor; Metabolic precursor to SN-38. | Focus compound. |
SN-38 | Ethyl at C7, Hydroxyl at C10 | Highly potent active metabolite of Irinotecan; Poor solubility. | Direct metabolite/enzymatic product (via 10-hydroxylation). |
Irinotecan (CPT-11) | 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy CPT | Water-soluble prodrug of SN-38. | Contains the 7-Ethylcamptothecin core structure linked to a solubilizing cleavable carbamate moiety. |
Topotecan | 9-[(Dimethylamino)methyl] substitution on CPT | Water-soluble; Clinically approved (ovarian, SCLC, cervical). | Structurally distinct modification (C9 vs C7); Different solubility profile. |
Belotecan | 7-(2-Isopropylamino)ethyl] modification on CPT | Water-soluble (sulfonate salt); Approved (ovarian, SCLC). | Alternative water-solubilizing strategy at C7 position. |
Exatecan (DX-8951f) | Hexacyclic (7,9-fused ring), 10-methyl, 11-fluoro | Enhanced potency & stability; Bypasses some resistance mechanisms. | More complex structural modification; Greater synthetic complexity. |
Silatecans (e.g., DB-67) | Large lipophilic silyl groups (e.g., tert-butyldimethylsilyl) at C7 | Superior plasma stability & CNS penetration. | Represents a more extreme lipophilic modification strategy. |
7-Ethylcamptothecin exemplifies the power of strategic medicinal chemistry in refining natural product leads. Its specific 7-alkyl modification successfully enhanced key pharmaceutical properties of the camptothecin scaffold, directly enabling the development of irinotecan – a cornerstone chemotherapeutic agent. Its ongoing role as a metabolic intermediate and a reference compound for studying structure-activity relationships within the CPT class underscores its enduring importance in oncology research and drug discovery [3] [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7